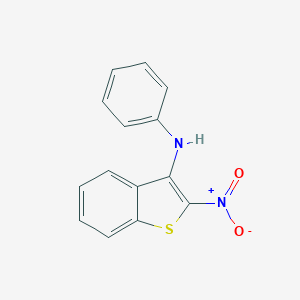

![molecular formula C13H11N3O2 B183032 2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 879590-14-4](/img/structure/B183032.png)

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

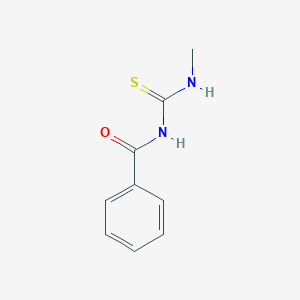

The compound "2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline" is a heterocyclic molecule that features an oxazolopyridine core structure with an aniline and methoxy substituent. This structure is of interest due to its potential biological activity and its utility in various chemical reactions.

Synthesis Analysis

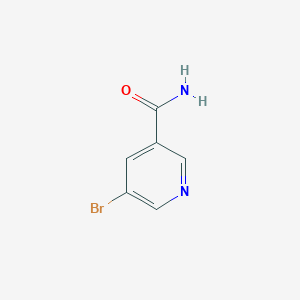

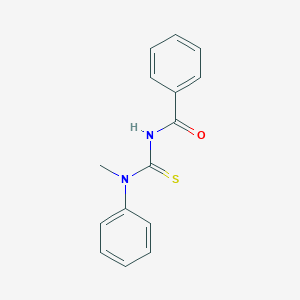

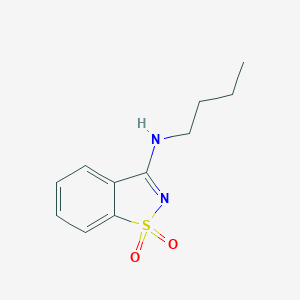

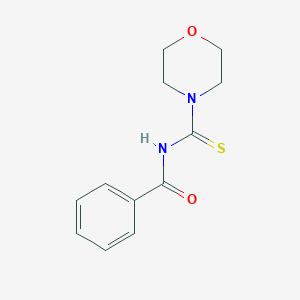

The synthesis of related oxazolopyridine compounds has been explored in several studies. For instance, a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to oxazolopyridines, was achieved through oxidative N-N bond formation using phenyliodine bis(trifluoroacetate) . Another study reported the synthesis of oxazolopyridine derivatives via a one-pot three-component synthesis in an ionic liquid medium, which offers environmental benefits and avoids the need for additional catalysts or solvents . These methods could potentially be adapted for the synthesis of "2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline".

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives has been characterized in several studies. For example, the planar structure of a dithiazolopyridine derivative was synthesized and its photophysical characteristics were investigated . Additionally, the structural features of a related compound were determined by X-ray diffraction and theoretical studies, providing insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

Oxazolopyridine compounds participate in various chemical reactions. The reaction of oxazolopyridine thione with amines results in the formation of different products depending on the type of amine used . Moreover, the reactivity of oxazolopyridine derivatives has been demonstrated in the synthesis of anilides that act as potent inhibitors for Trypanosoma brucei .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopyridine derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence quantum yields, are affected by substituents on the phenyl ring . The solubility and metabolic stability are also important properties for the development of these compounds as potential therapeutic agents . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been studied to understand their reactivity and interaction with other molecules .

Eigenschaften

IUPAC Name |

2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-17-10-5-4-8(7-9(10)14)13-16-12-11(18-13)3-2-6-15-12/h2-7H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYWCWWCDXAMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415538 |

Source

|

| Record name | 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |

CAS RN |

879590-14-4 |

Source

|

| Record name | 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)